

chemical properties and stability of 4-Hydroxyatomoxetine

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Compound of Interest

Compound Name: 4-Hydroxyatomoxetine

Cat. No.: B019935

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An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyatomoxetine

This technical guide provides a comprehensive overview of the known chemical properties and metabolic stability of **4-hydroxyatomoxetine**, the primary active metabolite of the medication atomoxetine. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Chemical Properties

4-Hydroxyatomoxetine is the major oxidative metabolite of atomoxetine, formed primarily through the action of the cytochrome P450 2D6 (CYP2D6) enzyme.^{[1][2][3]} Its chemical properties are crucial for understanding its behavior in biological systems.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **4-hydroxyatomoxetine**. These values are primarily derived from computational predictions available in public chemical databases.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₁ NO ₂	[4][5]
Molecular Weight	271.35 g/mol	
pKa (Strongest Acidic)	10.24	Chemaxon
pKa (Strongest Basic)	9.6	Chemaxon
logP (Octanol-Water Partition Coefficient)	3.23	ALOGPS
Water Solubility	0.0321 mg/mL	ALOGPS
Polar Surface Area	41.49 Å ²	Chemaxon
Hydrogen Bond Donor Count	2	Chemaxon
Hydrogen Bond Acceptor Count	3	Chemaxon
Rotatable Bond Count	6	Chemaxon

Chemical Stability

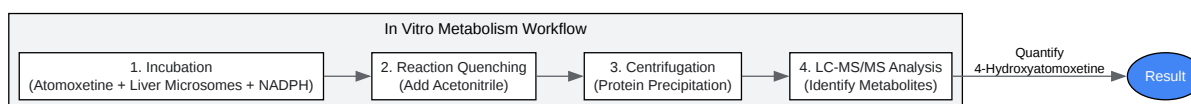
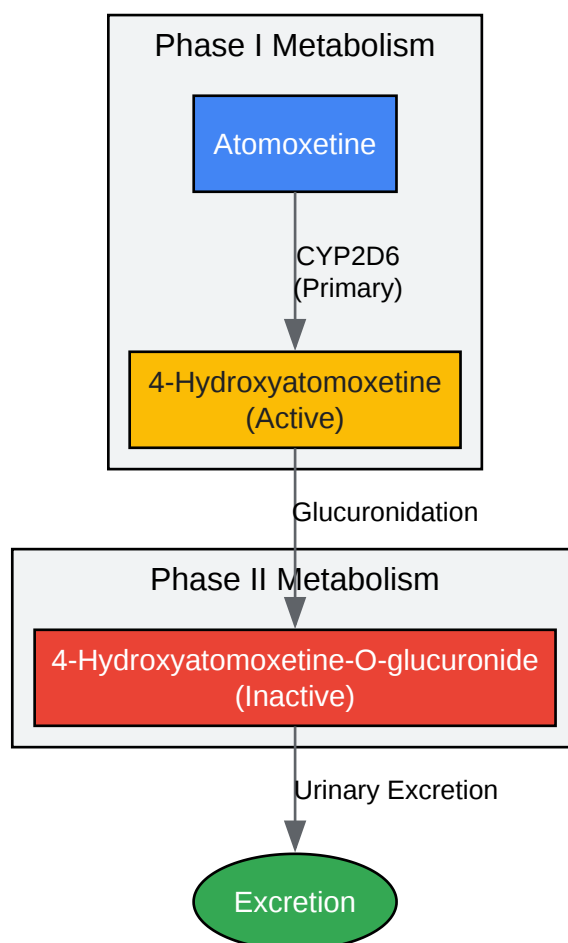
Detailed experimental data on the chemical stability of **4-hydroxyatomoxetine**, including its sensitivity to light, temperature, and pH, are not extensively available in the public domain. The primary focus of existing literature is on its metabolic stability and fate within biological systems.

Metabolic Stability and Pathways

4-Hydroxyatomoxetine is a pharmacologically active metabolite, equipotent to atomoxetine as an inhibitor of the norepinephrine transporter. However, it circulates in plasma at much lower concentrations than the parent drug in individuals with normal CYP2D6 activity (extensive metabolizers).

The primary metabolic pathway for atomoxetine involves aromatic ring hydroxylation to form **4-hydroxyatomoxetine**, a reaction predominantly catalyzed by CYP2D6. In individuals with low CYP2D6 activity (poor metabolizers), this conversion still occurs but at a much slower rate, mediated by other CYP enzymes. Following its formation, **4-hydroxyatomoxetine** is rapidly

conjugated with glucuronic acid to form **4-hydroxyatomoxetine-O-glucuronide**, an inactive metabolite that is then excreted, mainly in the urine. This glucuronidation step is the major Phase II metabolic pathway.



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